molecular formula C21H21N5O2 B5597953 5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone

5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone

Cat. No. B5597953
M. Wt: 375.4 g/mol
InChI Key: RPJFCEIOHQYCHF-UHFFFAOYSA-N
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Description

The study and development of triazole derivatives, including those incorporating piperazine and benzoyl groups, have been a significant area of research due to their diverse biological activities and potential applications in medicinal chemistry. The incorporation of the 1,2,4-triazole moiety, in particular, has been shown to impart antimicrobial, anticancer, and other pharmacological properties to these compounds.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of ester ethoxycarbonylhydrazones with primary amines or the reaction of amino-substituted phenols with formohydrazides in multistep synthesis processes. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives through the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good to moderate antimicrobial activities (Bektaş et al., 2010).

Molecular Structure Analysis

X-ray crystallography is commonly used to determine the molecular structure of triazole derivatives. For example, the crystal structures of related compounds have been analyzed, revealing typical chair conformations for piperazine rings and specific dihedral angles indicating the planarity or non-planarity of the triazole rings and their substituents (Little et al., 2008).

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Research Context : Synthesis of novel triazole derivatives and their antimicrobial activities.
  • Key Findings : Some derivatives were found to possess good or moderate activities against microorganisms, highlighting potential applications in antimicrobial treatments (Bektaş et al., 2010).

Novel Biofilm and MurB Inhibitors

  • Research Context : Development of bis(pyrazole-benzofuran) hybrids with piperazine linkers as bacterial biofilm and MurB enzyme inhibitors.
  • Key Findings : Some compounds exhibited significant antibacterial efficacies and biofilm inhibition activities, suggesting their potential in treating bacterial infections (Mekky & Sanad, 2020).

Dihydropyrimidinone Derivatives Synthesis

  • Research Context : Synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety.
  • Key Findings : Derivatives were synthesized using a simple and efficient method, contributing to the broader field of synthetic chemistry (Bhat et al., 2018).

Synthesis of Ordered Polymers

  • Research Context : Synthesis of an ordered poly(amide−acylhydrazide−amide) using a piperazine component.
  • Key Findings : This research contributes to the development of novel polymers with potential applications in material science (Yu et al., 1999).

Alzheimer's Disease Therapeutic Agents

  • Research Context : Synthesis of benzamides as potential therapeutic agents for Alzheimer’s disease.
  • Key Findings : One compound showed excellent enzyme inhibition activity, indicating its potential as a therapeutic agent for Alzheimer's disease (Hussain et al., 2016).

Inhibitors in Drug Metabolism

  • Research Context : Study of the metabolism of a novel antidepressant and its interaction with various enzymes.
  • Key Findings : This study is significant for understanding the drug metabolism process in novel pharmaceutical compounds (Hvenegaard et al., 2012).

Anti-TMV and Antimicrobial Activities

  • Research Context : Synthesis of new piperazine derivatives doped with Febuxostat for antiviral and antimicrobial activities.
  • Key Findings : Certain derivatives exhibited promising antiviral and antimicrobial activities, suggesting potential applications in the treatment of viral and bacterial infections (Reddy et al., 2013).

properties

IUPAC Name

5-methyl-1-(4-methylphenyl)-4-[3-(1,2,4-triazol-4-yl)benzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-15-6-8-18(9-7-15)26-11-16(2)25(12-20(26)27)21(28)17-4-3-5-19(10-17)24-13-22-23-14-24/h3-10,13-14,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJFCEIOHQYCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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